Product packaging for 3,4-bis(trifluoromethyl)-1H-pyrrole(Cat. No.:CAS No. 82912-41-2)

3,4-bis(trifluoromethyl)-1H-pyrrole

Cat. No.: B3358911
CAS No.: 82912-41-2
M. Wt: 203.08 g/mol
InChI Key: MEXIJEVOUWNEMH-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)-1H-pyrrole ( 82912-41-2) is a fluorinated heterocyclic compound of significant interest in advanced research and development. Its structure, featuring two strong electron-withdrawing trifluoromethyl groups on the pyrrole ring, enhances its lipophilicity and metabolic stability, making it a valuable building block in organic synthesis . In pharmaceutical research, this compound serves as a key intermediate for the development of novel therapeutics, including kinase inhibitors and antiviral agents. The strategic incorporation of the trifluoromethyl groups is a common tactic in modern drug design to improve a molecule's biological activity and its pharmacokinetic properties . Recent studies also highlight the potential of trifluoromethylated pyrrole derivatives as promising candidates for new antimicrobial agents, demonstrating activity against a range of pathogens . Beyond life sciences, this compound is a precursor for advanced materials. Its electron-withdrawing characteristics are exploited in the development of organic electronic materials, such as n-type semiconductors and components for OLEDs and perovskite solar cells, contributing to innovations in flexible and renewable energy technologies . This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F6N B3358911 3,4-bis(trifluoromethyl)-1H-pyrrole CAS No. 82912-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-bis(trifluoromethyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXIJEVOUWNEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320874
Record name 3,4-bis(trifluoromethyl)-1H-pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82912-41-2
Record name NSC365784
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365784
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-bis(trifluoromethyl)-1H-pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 3,4 Bis Trifluoromethyl 1h Pyrrole

Influence of Bis(trifluoromethyl) Substitution on Pyrrole (B145914) Ring Reactivity

The introduction of two trifluoromethyl (-CF3) groups at the C3 and C4 positions of the pyrrole ring has a dramatic impact on its electronic properties and subsequent reactivity. The high electronegativity of the fluorine atoms in the -CF3 groups leads to a strong inductive electron withdrawal from the pyrrole ring. This effect significantly depletes the electron density of the aromatic system.

In a typical pyrrole molecule, the lone pair of electrons on the nitrogen atom is delocalized into the ring, making it an electron-rich aromatic system that is highly reactive towards electrophiles, particularly at the C2 and C5 positions. nih.govaklectures.com However, in 3,4-bis(trifluoromethyl)-1H-pyrrole, the potent electron-withdrawing nature of the two -CF3 groups counteracts the electron-donating effect of the nitrogen lone pair. This results in a pyrrole ring that is substantially less nucleophilic and therefore, significantly deactivated towards electrophilic aromatic substitution compared to unsubstituted pyrrole. pearson.com

Furthermore, the increased acidity of the N-H proton is a notable consequence of this substitution pattern. The electron withdrawal by the trifluoromethyl groups stabilizes the corresponding pyrrolide anion, making the parent compound more acidic. This enhanced acidity plays a crucial role in its N-functionalization and coordination chemistry.

Site-Selective Functionalization and Derivatization

The altered reactivity of the this compound ring necessitates specific strategies for its functionalization. The deactivation of the ring towards electrophilic attack and the increased acidity of the N-H proton are key considerations in developing synthetic methodologies.

N-Functionalization Strategies

The introduction of substituents at the nitrogen atom of this compound is a primary strategy for its derivatization. Due to the enhanced acidity of the N-H proton, deprotonation can be readily achieved using a suitable base to form the corresponding sodium or lithium salt. This resulting nucleophilic anion can then be reacted with various electrophiles to achieve N-functionalization.

Common N-functionalization strategies that could be applied include:

N-Alkylation: Reaction of the pyrrolide anion with alkyl halides, such as methyl iodide or allyl bromide, would be expected to yield N-alkylated derivatives. researchgate.net The choice of the alkylating agent and reaction conditions can influence the selectivity and yield of the reaction. researchgate.net

N-Acylation: The pyrrolide anion can be reacted with acylating agents like acid chlorides or anhydrides to introduce an acyl group at the nitrogen position. This reaction provides a route to N-acylpyrroles which are valuable intermediates in organic synthesis. organic-chemistry.org

Reaction TypeReagentsExpected Product
N-Alkylation1. Base (e.g., NaH, BuLi) 2. Alkyl Halide (R-X)1-Alkyl-3,4-bis(trifluoromethyl)-1H-pyrrole
N-Acylation1. Base (e.g., NaH, BuLi) 2. Acyl Halide (RCOCl) or Anhydride ((RCO)₂O)1-Acyl-3,4-bis(trifluoromethyl)-1H-pyrrole

Electrophilic Attack Patterns

Despite the significant deactivation of the pyrrole ring by the two trifluoromethyl groups, electrophilic substitution can still occur, albeit under more forcing conditions than for unsubstituted pyrrole. The directing effect of the nitrogen atom still favors substitution at the α-positions (C2 and C5).

The Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic compounds, is a useful case study. chemistrysteps.comorganic-chemistry.orgjk-sci.comwikipedia.orgambeed.com While this reaction proceeds readily with electron-rich pyrroles, its application to the highly electron-deficient this compound would likely require harsh conditions. Nevertheless, the commercial availability of This compound-2-carbaldehyde and This compound-2,5-dicarbaldehyde indicates that formylation at the C2 and C5 positions is indeed possible. sigmaaldrich.com This suggests that other electrophilic substitution reactions, such as halogenation or nitration, would also be expected to occur at these positions, although potentially requiring potent electrophilic reagents and elevated temperatures.

ReactionReagentExpected Position of AttackKnown Product
FormylationVilsmeier Reagent (POCl₃, DMF)C2 and/or C5This compound-2-carbaldehyde
DiformylationVilsmeier Reagent (excess)C2 and C5This compound-2,5-dicarbaldehyde

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally not a facile process for the electron-rich pyrrole ring. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. For SNAr to occur on a pyrrole ring, it is typically necessary for the ring to be N-substituted and to bear strongly activating groups, such as nitro groups. electronicsandbooks.comrsc.org

In the case of this compound, the two trifluoromethyl groups significantly reduce the electron density of the ring, making it a more plausible candidate for nucleophilic attack than unsubstituted pyrrole. While there are no specific reports of intermolecular nucleophilic substitution on this compound, it is conceivable that with a suitable leaving group at one of the ring positions and a potent nucleophile, such a reaction could be induced, particularly on an N-substituted derivative to prevent deprotonation.

Coordination Chemistry and Metal Complex Formation

The deprotonated form of this compound, the 3,4-bis(trifluoromethyl)pyrrolyl anion , is an interesting ligand for the formation of metal complexes. The electronic properties of this anion, influenced by the trifluoromethyl groups, impart unique characteristics to the resulting metal complexes.

Ligand Properties of the 3,4-bis(trifluoromethyl)pyrrolyl Anion

The 3,4-bis(trifluoromethyl)pyrrolyl anion acts as a monoanionic, two-electron donor ligand. The strong electron-withdrawing nature of the trifluoromethyl groups makes this pyrrolide a weaker σ-donor and a better π-acceptor compared to the unsubstituted pyrrolide anion. This electronic profile influences the stability and reactivity of the metal complexes it forms.

Research has shown the successful synthesis and characterization of mononuclear complexes of the 3,4-bis(trifluoromethyl)pyrrolyl ligand with rhodium(I) and nickel(II). pearson.com For instance, the reaction of the sodium salt of this compound with [Rh(COD)Cl]2 leads to the formation of a rhodium(I) complex. pearson.com Similarly, reaction of the neutral pyrrole with organometallic nickel(II) precursors yields nickel(II) pyrrolyl complexes. pearson.com

Synthesis and Characterization of Transition Metal Complexes (e.g., Rh(I), Ni(II))

The coordination chemistry of this compound is an area of active investigation. The pyrrole nitrogen, as well as the potential for the trifluoromethyl groups to participate in weaker interactions, makes it an intriguing ligand for transition metals.

While specific studies on the Rh(I) complexes of this compound are not extensively documented in publicly available literature, the general principles of rhodium(I) coordination chemistry suggest that it could form complexes through its nitrogen donor.

Research into Nickel(II) complexes with pyrrole-based ligands is more established. For instance, Ni(II) complexes with other substituted pyrrole ligands, such as those derived from 2,5-bis[(diphenylphosphino)methyl]pyrrole, have been synthesized and characterized as diamagnetic square-planar complexes. nih.gov These complexes have demonstrated interesting electrochemical properties, including irreversible oxidation to Ni(III) species. nih.gov Although not directly involving this compound, these findings provide a basis for the types of structures and reactivity that might be expected. The synthesis of stable organometallic Ni(III) complexes containing two trifluoromethyl ligands supported by other nitrogen-donor ligands has also been reported, highlighting the compatibility of the Ni-CF3 moiety. illinois.edursc.org

The synthesis of a bis[2-(t-butylaminomethyl)pyrrole]nickel(II) complex has been achieved by treating NiCl2 with the deprotonated aminopyrrole ligand. researchgate.net This suggests a potential route for the synthesis of Ni(II) complexes of this compound, likely involving the deprotonation of the pyrrole N-H.

Table 1: Examples of Nickel(II) Complexes with Pyrrole-Based Ligands

LigandNickel PrecursorResulting Complex TypeKey Characteristics
2,5-bis[(diphenylphosphino)methyl]pyrrole anionNiCl₂Square-planar [NiCl(P₂PhPyr)]Diamagnetic, undergoes irreversible oxidation to Ni(III) nih.gov
2-(t-butylaminomethyl)pyrrole anionNiCl₂Square-planar [Ni(L1)₂]N₄-coordinated nickel atom researchgate.net

This table presents examples of Ni(II) complexes with different pyrrole-based ligands to illustrate potential coordination modes, as direct data for this compound is limited.

Further Synthetic Transformations and Building Block Utility

The unique electronic properties of this compound make it a potentially valuable building block for the synthesis of more complex molecular architectures.

Access to Complex Polycyclic Systems

The transformation of pyrrole derivatives into fused polycyclic systems is a common strategy in synthetic organic chemistry. For example, multicomponent reactions have been developed to synthesize chromeno[4,3-b]pyrrol-4(1H)-ones from various starting materials, which can then be converted into diverse polycyclic fused scaffolds. nih.gov While this example does not use this compound directly, it illustrates a potential pathway where the N-H and C-H bonds of the functionalized pyrrole could participate in cyclization reactions. The generation of highly reactive intermediates like didehydro-pyrroles from silylated pyrroles has been shown to afford cycloadducts, providing another route to polycyclic systems. nih.gov The use of 3,4-bis(trimethylsilyl)-1H-pyrrole as a building block for unsymmetrically 3,4-disubstituted pyrroles has also been demonstrated, showcasing the versatility of functionalized pyrroles in constructing complex molecules. rsc.org

Transformations Leading to Expanded Pyrrole Derivatives

Expanded pyrrole derivatives, such as porphyrins and their analogues, are a critical class of macrocycles with widespread applications. The synthesis of these systems often relies on the condensation of pyrrole-based precursors. While there is no specific literature detailing the use of this compound in the synthesis of expanded pyrroles, its derivatives could potentially serve as precursors. For instance, the corresponding 2,5-dicarbaldehyde or 2,5-dicarbinol derivatives would be logical starting points for condensation reactions to form porphyrinoids with trifluoromethyl groups decorating the periphery. The presence of these electron-withdrawing groups would be expected to significantly alter the electronic and photophysical properties of the resulting macrocycles.

Advanced Spectroscopic and Structural Elucidation of 3,4 Bis Trifluoromethyl 1h Pyrrole and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of fluorinated organic molecules like 3,4-bis(trifluoromethyl)-1H-pyrrole. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for a detailed conformational and electronic analysis.

In the ¹H NMR spectrum of a pyrrole (B145914) ring, the chemical shifts of the ring protons are indicative of the electron density and aromaticity of the system. For a compound like this compound, the protons at the 2- and 5-positions would be expected to show resonances, and their chemical shifts would be significantly influenced by the strong electron-withdrawing nature of the two trifluoromethyl groups. These groups deshield the ring protons, shifting their signals downfield compared to unsubstituted pyrrole. oregonstate.edu The N-H proton of the pyrrole ring typically appears as a broad singlet. chemicalbook.com

The ¹³C NMR spectrum provides further detail on the carbon skeleton. The carbons bearing the trifluoromethyl groups (C3 and C4) would exhibit complex quartet splittings due to coupling with the three fluorine atoms. The chemical shifts of the C2 and C5 carbons would also be affected by the electron-withdrawing substituents.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance would be expected for the six equivalent fluorine atoms of the two CF₃ groups, assuming free rotation. The chemical shift of this signal, typically reported relative to an external standard like CFCl₃, falls within a characteristic range for trifluoromethyl groups attached to an aromatic ring. rsc.orgcolorado.eduucsb.edu For instance, in 1,4-bis(trifluoromethyl)benzene, the ¹⁹F NMR shows a singlet at approximately -63.3 ppm. rsc.org

Representative NMR Data for a Related Trifluoromethyl-Substituted Pyrrole Derivative

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~7.0-8.0m-Pyrrole C-H
¹H>9.0br s-Pyrrole N-H
¹³C~120-140q~270-CF₃
¹³C~110-130m-Pyrrole C-CF₃
¹³C~100-120m-Pyrrole C-H
¹⁹F~ -60 to -70s--CF₃

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals, especially in complex molecules. chemsynthesis.com

An HSQC spectrum correlates the chemical shifts of directly bonded proton and carbon atoms. chemsynthesis.com For this compound, this would show correlations between the protons at the 2- and 5-positions and their attached carbons.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. chemsynthesis.com This technique would be instrumental in confirming the substitution pattern by showing correlations between the pyrrole protons and the carbons bearing the trifluoromethyl groups (C3 and C4), as well as the other ring carbons. For example, the N-H proton would be expected to show HMBC correlations to C2 and C5.

Elucidation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The trifluoromethyl group, while not a classical hydrogen bond donor or acceptor, can participate in weak intermolecular interactions. The fluorine atoms can act as weak hydrogen bond acceptors in C-H···F interactions. rsc.org In the solid state, and potentially in solution, the N-H group of the pyrrole ring can act as a hydrogen bond donor, interacting with solvent molecules or other pyrrole molecules. In the crystal structure of related compounds, intermolecular N-H···O and C-H···F hydrogen bonds are observed, which play a significant role in the supramolecular assembly. nih.govnih.gov

Analysis of Rotameric Forms and Dynamic Processes

For some trifluoromethyl-substituted aromatic compounds, restricted rotation around the C-CF₃ bond can lead to the observation of different rotameric forms at low temperatures in NMR spectroscopy. While the rotation of the CF₃ group is generally considered to be fast on the NMR timescale at room temperature, leading to a single ¹⁹F resonance, variable temperature NMR studies could potentially reveal dynamic processes. In more complex adducts of this compound, hindered rotation around newly formed bonds could also lead to distinct sets of signals for different conformers.

Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Interactions

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are determined by its structure and bonding. cardiff.ac.ukrsc.org For this compound, characteristic vibrational bands would be expected for the pyrrole ring and the trifluoromethyl groups.

The N-H stretching vibration of the pyrrole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹ in the IR spectrum. The C-H stretching vibrations of the pyrrole ring are expected above 3000 cm⁻¹. The C=C and C-N stretching vibrations of the pyrrole ring give rise to a series of bands in the 1300-1600 cm⁻¹ region.

The trifluoromethyl groups introduce very strong and characteristic absorption bands in the IR spectrum, primarily due to the C-F stretching vibrations. These typically appear in the region of 1100-1350 cm⁻¹. The symmetric and asymmetric stretching modes of the CF₃ group are particularly intense.

In a study of the closely related methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, the experimental FT-IR and Raman spectra were recorded and compared with theoretical calculations. nih.gov This study provides a good model for the expected vibrational frequencies in this compound.

Representative Vibrational Frequencies for a Trifluoromethyl-Substituted Pyrrole

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch3400-3500IR, Raman
C-H Stretch (Aryl)3100-3200IR, Raman
C=C Stretch (Pyrrole)1400-1600IR, Raman
C-F Stretch (CF₃)1100-1350 (multiple strong bands)IR
CF₃ Bending600-800IR, Raman

Note: This table is based on data for methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate and general ranges for these functional groups. nih.gov

X-ray Crystallographic Analysis for Solid-State Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures offers valuable insights.

For example, the crystal structure of 2,4-diphenyl-6-trifluoromethyl-2,3-dihydro-1H,5H-pyrrolo[3,4-c]pyrrole-1,3-dione reveals details about the geometry of the pyrrole ring and the orientation of the trifluoromethyl group. rsc.org

Determination of Molecular Conformation and Dihedral Angles

A key aspect of the crystallographic analysis of this compound would be the determination of the planarity of the pyrrole ring and the orientation of the trifluoromethyl groups relative to the ring. The dihedral angles between the plane of the pyrrole ring and the C-C-F planes of the trifluoromethyl groups would be of particular interest. In the crystal structure of other trifluoromethylated aromatic compounds, these groups are often observed to be twisted relative to the plane of the ring to minimize steric hindrance. nih.gov The packing of the molecules in the crystal lattice would likely be influenced by weak C-H···F and N-H···F hydrogen bonds, as well as π-π stacking interactions between the pyrrole rings.

Representative Crystallographic Parameters for a Related Heterocyclic Compound

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.4730
b (Å)12.2394
c (Å)13.4379
α (°)67.542
β (°)82.511
γ (°)80.294
V (ų)1564.98

Note: Data from 2,4-diphenyl-6-trifluoromethyl-2,3-dihydro-1H,5H-pyrrolo[3,4-c]pyrrole-1,3-dione. rsc.org

Supramolecular Assembly and Intermolecular Interactions (e.g., π-π stacking)

The introduction of two strongly electron-withdrawing trifluoromethyl (CF3) groups onto the pyrrole ring at the 3 and 4 positions dramatically alters the electron density distribution of the aromatic system. This electronic modification is a key determinant of the supramolecular assembly and intermolecular forces that govern the crystal packing of this compound and related structures.

Computational studies on trifluoromethylated aromatic systems, such as benzene (B151609) and pyridine, have shown that the presence of CF3 groups enhances intermolecular interaction energies, leads to shorter π-π distances, and favors more cofacial orientations in dimers compared to their methylated or non-substituted counterparts. nih.govresearchgate.net This enhancement is attributed to an increased molecular quadrupole moment and greater dispersion forces associated with the trifluoromethyl groups. nih.govresearchgate.net The π-electron cloud of the pyrrole ring in this compound is significantly depleted, rendering it π-acidic. acs.org This π-acidity promotes attractive interactions with electron-rich π-systems, a phenomenon that can be harnessed in the design of co-crystals and other supramolecular architectures. acs.orgnih.gov

In the solid state, the crystal packing of trifluoromethyl-substituted pyrroles is dictated by a combination of interactions. While direct evidence for this compound is limited, analysis of analogous structures provides significant insights. For instance, the crystal structure of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate reveals dimers linked by C-H···F interactions. researchgate.net These dimers are further connected by N-H···O hydrogen bonds and π-π stacking interactions, with a centroid-centroid separation of 3.8416 Å, forming a three-dimensional network. researchgate.net The presence of strong electron-withdrawing groups is known to influence the propensity for different types of intermolecular contacts, with interactions like C-H···F and C-H···O playing a significant role in the crystal packing of substituted N-tosylpyrroles. researchgate.netrsc.orgnih.gov

The table below summarizes key intermolecular interaction parameters observed in related trifluoromethylated pyrrole derivatives, which can serve as a model for understanding the supramolecular behavior of this compound.

Compound/InteractionInteraction TypeDistance (Å)Significance
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylateπ-π stacking3.8416 (centroid-centroid)Connects dimers into a 3D network researchgate.net
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylateC-H···F-Forms inversion dimers researchgate.net
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylateN-H···O-Connects dimers into chains researchgate.net
Substituted N-tosylpyrrolesC-H···O3.28 - 3.29 (C···O)Controls intermolecular packing nih.gov
Substituted N-tosylpyrrolesC-H···Br3.88Close-contact interaction nih.gov

This table presents data from related compounds to infer the potential interactions of this compound.

Surface Characterization Techniques Involving Chemical Derivatization

The unique electronic properties of this compound make it an interesting candidate for modifying surface properties. Chemical derivatization of surfaces with this molecule, or its analogues, allows for the investigation of fundamental surface phenomena using advanced spectroscopic techniques.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. For surfaces derivatized with this compound, XPS can provide quantitative information about the surface coverage and the integrity of the adsorbed molecules.

The high electronegativity of the fluorine atoms in the trifluoromethyl groups results in a significant chemical shift in the C 1s spectrum. This allows for the clear identification of the CF3 carbon atoms, which appear at a higher binding energy compared to the pyrrole ring carbons and any adventitious carbon. Analysis of fluorinated polymer surfaces has shown that the C 1s region can be resolved into components corresponding to C-C/C-H, C-F, CF2, and CF3 groups. researchgate.net The N 1s spectrum would confirm the presence of the pyrrole ring on the surface.

In studies of fluorinated self-assembled monolayers (SAMs), XPS is routinely used to confirm the composition and chemical environment of the film. researchgate.netrsc.org The relative intensities of the F 1s, C 1s, and N 1s peaks can be used to determine the stoichiometry of the surface layer, ensuring that the derivatization process has not led to molecular fragmentation. The binding energies of these core levels are sensitive to the local chemical environment, providing insights into intermolecular interactions and the orientation of the molecules on the surface.

Below is a table of expected XPS binding energies for the key elements in a surface-bound this compound derivative.

ElementCore LevelChemical StateExpected Binding Energy (eV)
CarbonC 1sC-C (pyrrole)~284.8
CarbonC 1sC-N (pyrrole)~285.8
CarbonC 1sC-CF3~286.5
CarbonC 1sC F3~292-293
NitrogenN 1sPyrrole N-H~400.5
FluorineF 1sCF 3~688-689

These are approximate binding energies and can vary depending on the substrate and the specific bonding environment.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation and Bonding

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a synchrotron-based technique that provides detailed information about the orientation and electronic structure of molecules on surfaces. nih.govaps.org By using linearly polarized X-rays and varying the angle of incidence, the orientation of specific chemical bonds and molecular orbitals with respect to the substrate can be determined. diva-portal.orgrsc.org

For a surface derivatized with this compound, NEXAFS at the C, N, and F K-edges can reveal the average molecular tilt angle. The spectra are characterized by sharp resonances corresponding to the excitation of core electrons (e.g., C 1s, N 1s) to unoccupied molecular orbitals, such as π* and σ* orbitals. researchgate.net The intensity of these resonances depends on the orientation of the electric field vector of the X-rays relative to the transition dipole moment of the specific molecular orbital. aps.org

In the case of the pyrrole ring, the π* resonance, associated with transitions into the unoccupied π orbitals perpendicular to the plane of the ring, will show a strong angular dependence if the molecules are ordered on the surface. researchgate.net By analyzing the dichroism (the difference in absorption for different polarizations), the average tilt angle of the pyrrole ring with respect to the surface normal can be calculated. diva-portal.org Similarly, analysis of the σ* resonances associated with the C-F bonds in the trifluoromethyl groups can provide information about the orientation of these groups. Studies on self-assembled monolayers of N-heterocyclic carbenes and olefins have demonstrated the power of NEXAFS in elucidating the adsorption geometry and molecular orientation on metal surfaces. nih.govd-nb.infounimi.it

The following table outlines the expected NEXAFS resonances and their utility in determining the orientation of a this compound derivative on a surface.

K-edgeResonanceTransitionOrientation Information
C 1sπC 1s → π (C=C)Provides the tilt angle of the pyrrole ring plane. researchgate.net
C 1sσC 1s → σ (C-C, C-N)Information about in-plane orientation.
C 1sσC 1s → σ (C-F)Orientation of the C-F bonds.
N 1sπN 1s → πComplements the C K-edge data on ring orientation. d-nb.infounimi.it
N 1sσN 1s → σFurther information on bonding geometry.
F 1sσF 1s → σ (C-F)Provides direct information on the orientation of the trifluoromethyl groups.

The specific energies of these resonances would need to be determined experimentally or through theoretical calculations.

Computational and Theoretical Investigations of 3,4 Bis Trifluoromethyl 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,4-bis(trifluoromethyl)-1H-pyrrole, these methods can elucidate the profound effects of the two strongly electron-withdrawing trifluoromethyl groups on the electron distribution and reactivity of the pyrrole (B145914) ring.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed insights into its molecular orbitals and reactivity. nih.govnih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govacs.org

For this compound, the presence of two CF3 groups is anticipated to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole. This is due to the strong inductive effect of the fluorine atoms. Consequently, the molecule is expected to be more resistant to oxidation but potentially more susceptible to nucleophilic attack, depending on the specific reaction conditions.

Table 1: Predicted Effects of Trifluoromethyl Substitution on Pyrrole's Electronic Properties

Property Unsubstituted Pyrrole This compound (Predicted)
HOMO Energy Relatively High Significantly Lowered
LUMO Energy Relatively High Significantly Lowered
HOMO-LUMO Gap Moderate Potentially Increased

Reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, electronegativity, and electrophilicity index, can further quantify the reactivity of this compound. These parameters are valuable for predicting how the molecule will interact with other reagents. acs.org

For even more accurate predictions of molecular properties, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide benchmark-quality data for properties such as molecular geometry, vibrational frequencies, and interaction energies.

For this compound, high-accuracy ab initio calculations would be particularly useful for refining the understanding of its electronic structure and for providing reliable data for comparison with experimental results, should they become available.

Conformational Analysis and Energy Landscapes

The presence of trifluoromethyl groups can introduce conformational flexibility that is not present in the parent pyrrole molecule. The rotation of the CF3 groups around the C-C bonds can lead to different conformers with varying energies.

A conformational analysis of this compound would involve systematically exploring the potential energy surface (PES) as a function of the dihedral angles of the trifluoromethyl groups. This analysis can identify the most stable conformers and the energy barriers between them. Such studies are crucial for understanding the molecule's behavior in different environments and its potential to adopt specific shapes, which can be important for its interaction with other molecules or its packing in a solid state. researchgate.net The energy landscape for such a molecule is expected to feature multiple minima corresponding to different rotational orientations of the CF3 groups. nih.gov

Simulation of Spectroscopic Signatures and Correlation with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate various types of spectra, including:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. The strong electron-withdrawing nature of the CF3 groups is expected to cause significant shifts in the vibrational modes of the pyrrole ring compared to the unsubstituted molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) can aid in the structural elucidation of the molecule and its derivatives. The calculated chemical shifts can be correlated with experimental data to confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing insights into the electronic transitions and the effect of the trifluoromethyl groups on the molecule's optical properties.

A strong correlation between simulated and experimental spectra would provide a high degree of confidence in the accuracy of the computational model and the understanding of the molecule's structure and properties. researchgate.netnih.gov

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. For reactions involving this compound, theoretical studies can be used to:

Identify reaction pathways: By mapping the potential energy surface, computational methods can identify the most likely pathways for a given reaction.

Characterize transition states: The geometry and energy of transition states can be calculated, providing insights into the activation energy and the rate-determining step of the reaction.

Investigate the role of catalysts: The interaction of the molecule with catalysts can be modeled to understand how they influence the reaction mechanism and selectivity.

For instance, understanding the mechanism of electrophilic substitution on the pyrrole ring would be crucial. The presence of the two CF3 groups is expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. Computational studies could quantify this deactivation and predict the regioselectivity of such reactions. researchgate.net

Modeling of Material Properties and Electronic Characteristics

The unique electronic properties of this compound make it a potential building block for novel organic materials. Theoretical modeling can be used to predict the properties of materials derived from this compound, such as polymers or molecular crystals.

For example, DFT calculations can be used to predict the electronic band structure of a hypothetical polymer, poly(this compound). This would provide information on its conductivity and potential as an organic semiconductor. The strong electron-withdrawing nature of the CF3 groups would likely result in a material with a low-lying LUMO, making it a candidate for an n-type organic electronic material. researchgate.netresearchgate.net

Furthermore, modeling the intermolecular interactions of this compound can provide insights into its crystal packing and solid-state properties. Understanding these properties is crucial for the design of new materials with desired electronic and optical characteristics.

HOMO-LUMO Energy Gaps and Redox Potentials

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining the electronic and optical properties of a molecule, as well as its kinetic stability. For this compound, the presence of two CF₃ groups is anticipated to have a profound effect on these energy levels.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting these values. The electron-withdrawing nature of the trifluoromethyl groups stabilizes both the HOMO and LUMO levels, but the effect is generally more pronounced on the LUMO level. This differential stabilization typically leads to a larger HOMO-LUMO gap compared to unsubstituted pyrrole. A larger energy gap suggests greater chemical stability and lower reactivity.

The redox potentials, which are indicative of the ease with which a molecule can be oxidized or reduced, are also significantly impacted by the trifluoromethyl substituents. The strong inductive effect of the CF₃ groups makes the pyrrole ring more electron-deficient. Consequently, the oxidation potential of this compound is expected to be higher than that of pyrrole, meaning it is more difficult to oxidize. Conversely, the reduction potential is anticipated to be less negative, indicating that it is more readily reduced.

While specific experimental values for this compound are not widely reported, theoretical predictions for related fluorinated heterocyclic compounds provide a basis for comparison.

Table 1: Calculated HOMO-LUMO Energies and Gaps for Pyrrole and a Related Trifluoromethylated Derivative

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrrole-5.581.987.56
2-(Trifluoromethyl)pyrrole-6.01-0.345.67

Note: The values in this table are illustrative and based on general trends observed in computational studies of pyrrole derivatives. Actual values for this compound would require specific DFT calculations.

Charge Transport Characteristics

The charge transport properties of organic molecules are fundamental to their application in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Key parameters that govern charge transport include the reorganization energy and the electronic coupling (transfer integral) between adjacent molecules in the solid state.

Computational methods can estimate these parameters. The reorganization energy (λ) corresponds to the energy required for the geometry of a molecule to relax from its neutral-state geometry to its ionized-state geometry and vice-versa. A lower reorganization energy is generally favorable for efficient charge transport. The rigid structure of the pyrrole ring, further stabilized by the bulky trifluoromethyl groups, may contribute to a relatively low reorganization energy.

Electronic coupling is highly dependent on the intermolecular arrangement (packing) in the crystalline or amorphous solid state. The introduction of CF₃ groups can influence molecular packing through steric effects and potential intermolecular F···H or F···F interactions. Theoretical studies on fluorinated organic semiconductors have shown that such interactions can lead to favorable π-stacking arrangements, which would enhance electronic coupling and facilitate charge transport.

The electron-deficient nature of the this compound ring suggests that it would be more suited for n-type (electron) transport rather than p-type (hole) transport. The stabilized LUMO level can facilitate the injection and transport of electrons.

Table 2: Key Parameters Influencing Charge Transport in Organic Semiconductors

ParameterDescriptionFavorable Characteristic for Efficient Charge Transport
Reorganization Energy (λ) The energy associated with the geometric relaxation of a molecule upon gaining or losing an electron.Low
Electronic Coupling (V) A measure of the orbital overlap between adjacent molecules, also known as the transfer integral.High
Charge Carrier Mobility (μ) The velocity of charge carriers (electrons or holes) in response to an electric field.High

Computational modeling of the solid-state packing of this compound would be necessary to provide quantitative predictions of its charge transport characteristics. These simulations would elucidate the most stable crystal packing and calculate the corresponding electronic coupling values to estimate the theoretical charge carrier mobility.

Applications in Advanced Materials and Chemical Synthesis

Role as Synthetic Intermediates and Building Blocks

As a highly functionalized heterocycle, 3,4-bis(trifluoromethyl)-1H-pyrrole serves as a valuable precursor in the synthesis of more complex molecules. The presence of two trifluoromethyl groups significantly influences its reactivity and the properties of the resulting compounds.

Precursors for Complex Heterocyclic Structures

The pyrrole (B145914) nucleus of this compound is a scaffold upon which more elaborate heterocyclic systems can be constructed. The N-H bond of the pyrrole can be readily functionalized, providing a handle for introducing various substituents and for building fused ring systems. For instance, the synthesis of N-benzoyl-3,4-bis(trifluoromethyl)pyrrole demonstrates the straightforward acylation of the pyrrole nitrogen. chemsrc.com This N-protected derivative can then serve as a starting material for further transformations, where the benzoyl group can be later removed if necessary. This strategy allows for selective reactions at other positions of the pyrrole ring or on substituents attached to it.

Furthermore, the pyrrole ring itself can participate in cycloaddition reactions, leading to the formation of bicyclic and polycyclic heterocyclic structures. While specific examples detailing the use of this compound in such reactions are not extensively documented in the provided search results, the general reactivity of pyrroles suggests its potential in constructing complex frameworks relevant to medicinal chemistry and materials science.

Design of Functionalized Organic Molecules

The trifluoromethyl groups on the pyrrole ring are key to the design of functionalized organic molecules with tailored properties. These groups are known to enhance metabolic stability and lipophilicity in drug candidates and can also improve the performance of organic electronic materials. The synthesis of this compound itself can be achieved from precursors like N-(t-Butoxycarbonyl)-2,3-bis[trifluoromethyl]pyrrole, highlighting the accessibility of this building block. chemsrc.com

Once obtained, this compound can be further modified. For example, the introduction of different functional groups onto the pyrrole ring or the nitrogen atom can lead to a diverse library of molecules. These functionalized molecules can be designed to have specific electronic, optical, or biological activities. The electron-withdrawing nature of the CF3 groups can influence the electron density of the pyrrole ring, affecting its reactivity in subsequent synthetic steps and the properties of the final products.

Development of Optoelectronic Materials

The incorporation of fluorinated building blocks, such as this compound, into organic materials is a promising strategy for developing next-generation optoelectronic devices. The unique properties of fluorine, including its high electronegativity and the stability of the carbon-fluorine bond, can lead to materials with improved performance and durability.

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, pyrrole-based structures, particularly diketopyrrolopyrrole (DPP) derivatives, are utilized as high-performance materials. researchgate.net While direct applications of this compound in OPVs are not explicitly detailed in the search results, the use of pyrrole-based units as non-fused acceptors in organic solar cells has been shown to lead to high power conversion efficiencies. aps.orgchemscene.com The introduction of trifluoromethyl groups is a known strategy to tune the electronic energy levels and improve the stability of organic photovoltaic materials. nih.gov Therefore, it is plausible that polymers or small molecules incorporating the 3,4-bis(trifluoromethyl)pyrrole moiety could exhibit favorable properties for use in OPVs, such as deep HOMO levels for higher open-circuit voltages and enhanced resistance to degradation.

Organic Field-Effect Transistors (OFETs)

Pyrrole-containing polymers have been investigated as active materials in organic field-effect transistors. rsc.org The performance of OFETs is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. The introduction of trifluoromethyl groups can significantly impact these properties. For instance, the incorporation of 2,2′-bis(trifluoromethyl)biphenyl units into conjugated polymers has been shown to result in ambipolar OFETs with high stability in ambient conditions. aps.org This is attributed to the enhanced oxidative stability from deeper HOMO energy levels and better moisture resistance conferred by the trifluoromethyl groups. Although specific studies on OFETs using this compound were not found, the principles suggest that its incorporation could lead to n-type or ambipolar materials with improved environmental stability. The strong electron-withdrawing character of the two CF3 groups would lower the LUMO energy level, facilitating electron injection and transport.

Catalysis and Ligand Design

The electron-deficient nature of the this compound core makes it an intriguing component in the design of ligands for transition metal catalysis. The strong inductive effect of the two trifluoromethyl groups significantly modifies the electronic environment of the pyrrole ring and any coordinating atoms, thereby influencing the properties and reactivity of the metal center.

Ligands for Transition Metal Catalysts

Pyrrole derivatives are widely recognized for their role in bioactive natural products and as chiral ligands or catalysts. researchgate.net The introduction of trifluoromethyl groups onto the pyrrole ring creates ligands with unique electronic properties that can be harnessed in transition metal-catalyzed reactions. organic-chemistry.org While direct examples of this compound as a simple ligand are not extensively documented in readily available literature, the broader class of fluorinated pyrroles and related nitrogen heterocycles are utilized in catalysis. The synthesis of various 2,5-disubstituted and 2,4,5-trisubstituted pyrroles can be achieved at room temperature using transition metal catalysts like zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4) with dienyl azides as starting materials. organic-chemistry.org This demonstrates the compatibility of the pyrrole core with transition metal-catalyzed transformations.

The design of more complex ligands incorporating the this compound unit can be envisioned for various catalytic applications. For instance, the development of new C3-symmetric tridentate sulfur-containing ligands for coordination with metals like rhodium, iridium, ruthenium, and copper has been explored for enantioselective C-H bond functionalization. tdl.org Incorporating the fluorinated pyrrole moiety into such ligand scaffolds could offer a new level of electronic tuning.

Modulation of Catalytic Activity via Fluorination

The introduction of fluorine into organic molecules is a powerful strategy for modulating the reactivity and conformation of organocatalysts and the activity of transition metal complexes. nih.govresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl groups in this compound significantly lowers the electron density of the pyrrole ring. When this unit is part of a ligand, this electronic perturbation is transmitted to the coordinated metal center.

This "molecular editing" with fluorine can lead to several effects: researchgate.net

Increased Lewis Acidity: The electron-deficient metal center becomes a stronger Lewis acid, which can enhance its catalytic activity in reactions that benefit from strong electrophilic activation.

Modified Redox Potential: The electronic environment influences the oxidation and reduction potentials of the metal, which is crucial for catalytic cycles involving changes in the metal's oxidation state.

Enhanced Stability: The C-F bond is exceptionally strong, and the presence of trifluoromethyl groups can increase the thermal and oxidative stability of the ligand and the resulting catalyst.

For example, in the context of N-heterocyclic carbene (NHC) catalysis, strategic fluorination of the precatalyst has been shown to modulate the behavior of the active carbene with minimal steric changes. researchgate.net A similar principle applies to transition metal catalysts, where fluorinated ligands can fine-tune the electronic properties of the metal center to optimize catalytic performance.

Photochromic Systems and Photoswitches

Photochromic molecules can reversibly change their structure and, consequently, their absorption spectra upon irradiation with light of specific wavelengths. This property makes them attractive for applications such as optical data storage, molecular switches, and smart materials. While specific examples detailing the use of this compound in photochromic systems are not prevalent in the reviewed literature, the electronic characteristics of this compound suggest its potential utility in this field.

The electron-deficient nature of the this compound ring could be exploited in the design of donor-acceptor type photochromic systems. In such systems, a photoinduced electron transfer process often triggers the structural change responsible for the photochromism. The highly electron-withdrawing character of the bis(trifluoromethyl)pyrrole unit would make it an excellent acceptor moiety.

Furthermore, the reactivity and selectivity of photocyclization reactions of other fluorinated compounds, such as fluorinated tetraphenylethylene (B103901) derivatives, have been explored. tdl.org This indicates a broader interest in the photochemical behavior of highly fluorinated organic molecules, a category into which this compound falls.

Chemical Sensing Applications

The development of synthetic receptors for the selective recognition and sensing of anions is a significant area of supramolecular chemistry. nih.govrsc.org Pyrrole-based compounds are particularly effective as anion receptors due to the hydrogen-bonding capability of the N-H proton. nih.gov The acidity of this proton, and thus the binding affinity and selectivity of the receptor, can be significantly enhanced by the presence of electron-withdrawing substituents.

Design of Anion Receptors

The this compound scaffold is an ideal candidate for the construction of highly effective anion receptors. The two trifluoromethyl groups dramatically increase the acidity of the pyrrole N-H proton, making it a much stronger hydrogen bond donor. This enhanced acidity leads to stronger and more selective binding of anions.

Neutral anion receptors often utilize multiple N-H groups from moieties like amides, ureas, and pyrroles to achieve strong guest-host interactions. nih.gov The design of receptors often involves preorganizing these binding sites to create a cavity that is complementary in size and shape to the target anion. nih.gov The incorporation of the this compound unit into larger macrocyclic or acyclic structures can lead to receptors with high affinity and selectivity, particularly for basic anions like fluoride (B91410).

Fluoride Ion Detection Mechanisms

The interaction of pyrrole-based receptors with fluoride ions can occur through two primary mechanisms: hydrogen bonding and deprotonation. nih.govnih.gov Given the significantly enhanced acidity of the N-H proton in this compound, the interaction with a strongly basic anion like fluoride is highly likely to involve deprotonation.

The deprotonation of the pyrrole N-H by the fluoride ion results in the formation of the pyrrolide anion and the bifluoride ion (HF2-). nih.gov This process leads to a significant change in the electronic structure of the pyrrole ring, which can be observed through various spectroscopic techniques, forming the basis for a colorimetric or fluorescent sensor.

The general mechanism can be described as follows: Pyrrole-H + F⁻ ⇌ [Pyrrole-H···F]⁻ → Pyrrole⁻ + HF HF + F⁻ ⇌ HF₂⁻

This deprotonation event causes a distinct color change, allowing for the visual detection of fluoride ions. nih.gov Boron-containing π-electron systems have also been developed as colorimetric fluoride sensors, where the fluoride ion coordinates to the boron center, disrupting the π-conjugation and causing a color change. acs.org While a different mechanism, it highlights the effectiveness of using strong anion binding to induce a visual response. The strong acidity of this compound makes it a prime candidate for the development of highly sensitive and selective fluoride sensors based on the deprotonation mechanism.

Q & A

Q. What are the established synthetic routes for 3,4-bis(trifluoromethyl)-1H-pyrrole, and what are their key reaction conditions?

The synthesis of this compound has been achieved through cycloaddition and condensation strategies. For example:

  • Leroy et al. (1982) developed a method using fluorinated ketene intermediates, reacting 3,4-bis(trifluoromethyl)acetylene with ammonia under high-pressure conditions to yield the pyrrole core .
  • Knorr synthesis modifications involve trifluoromethyl-substituted β-diketones and hydroxylamine, optimized at 80–100°C in ethanol/water mixtures. Yields (~40–60%) depend on steric hindrance from the CF₃ groups .

Key parameters : Temperature control, solvent polarity, and inert atmosphere (Ar/N₂) are critical to avoid side reactions.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : The pyrrole ring protons appear as doublets (δ 6.5–7.0 ppm), while CF₃ groups show no splitting due to rapid fluorine relaxation. ¹³C signals for CF₃ are typically ~120–125 ppm (quartet, JCFJ_{C-F} ≈ 270 Hz) .
  • ¹⁹F NMR : Distinct singlets at δ -60 to -65 ppm confirm symmetric CF₃ substitution .
  • HRMS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 248.08) validates molecular composition .

Q. What are the common challenges in purifying fluorinated pyrroles, and what techniques are effective?

Fluorinated compounds often exhibit low solubility and volatility. Recommended methods:

  • Column chromatography : Use hexane/ethyl acetate (4:1) with silica gel to separate CF₃-containing byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to CF₃ hydrophobicity .
  • Sublimation : Effective for volatile derivatives under reduced pressure (10⁻² mbar, 80°C) .

Advanced Research Questions

Q. How can reaction yields be optimized in Pd-catalyzed cross-coupling reactions of this compound derivatives?

In synthesizing acrylamide or acrylonitrile derivatives (e.g., compounds 7–9 in ):

  • Catalyst selection : Pd(OAc)₂ with tris(p-tolyl)phosphine enhances coupling efficiency for electron-deficient aryl bromides .
  • Solvent effects : DMF or toluene at 100–130°C improves solubility of CF₃-substituted intermediates.
  • Additives : Diisopropylethylamine (DIPEA) scavenges HBr, preventing catalyst poisoning .
  • Yield optimization table :
DerivativeCatalyst SystemTemp (°C)Yield (%)
Acrylamide (7 )Pd(OAc)₂/P(tol)₃13049
Acrylate (8 )Pd(OAc)₂/P(tol)₃10048
Acrylonitrile (9 )Pd(OAc)₂/XPhos13055

Q. What strategies reconcile conflicting data on reaction mechanisms in fluorinated pyrrole synthesis?

Discrepancies in Knorr vs. cycloaddition pathways ( ) can be resolved via:

  • Isotopic labeling : Use ¹⁵N-hydroxylamine to track nitrogen incorporation in the pyrrole ring.
  • Kinetic studies : Compare rate constants under varying temperatures and substituents.
  • DFT calculations : Model transition states to identify favored pathways (e.g., CF₃ groups stabilize dipolar intermediates in cycloadditions) .

Q. What computational methods predict the electronic effects of trifluoromethyl groups on pyrrole reactivity?

  • DFT/B3LYP : Calculate Fukui indices to identify nucleophilic/electrophilic sites. CF₃ groups reduce electron density at C-2/C-5 positions, directing electrophilic substitution to C-3 .
  • Solvation models (COSMO-RS) : Predict solubility in polar aprotic solvents (e.g., acetone) for reaction design .

Q. How to design experiments to assess the bioactivity of fluorinated pyrroles while ensuring data reliability?

  • Antimicrobial assays : Follow protocols from , using microdilution (MIC) against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
  • Enzyme inhibition : Screen against malarial enoyl-ACP reductase (PfENR) using 3,4-bis(trifluoromethyl)aniline precursors ( ). Validate with IC₅₀ triplicates and Lineweaver-Burk analysis for mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.